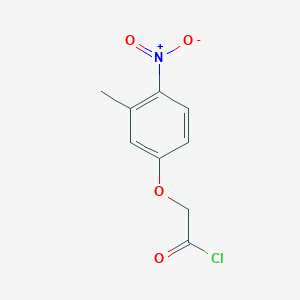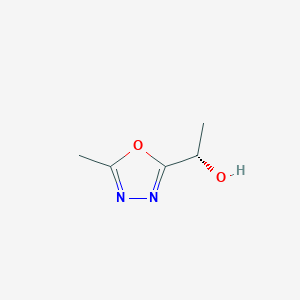
(3-Methyl-4-nitrophenoxy)acetyl chloride
説明
(3-Methyl-4-nitrophenoxy)acetyl chloride, also known as MNPC, is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. MNPC is an important intermediate in the synthesis of several drugs and is also used as a reagent in organic synthesis. This compound has a wide range of applications in the field of biochemistry, pharmacology, and organic synthesis.
科学的研究の応用
Nitrated Phenols in the Atmosphere
Nitrated phenols, including derivatives similar to (3-Methyl-4-nitrophenoxy)acetyl chloride, are significant in atmospheric chemistry. They originate from combustion processes, pesticide hydrolysis, and secondary atmospheric formation. Their atmospheric presence, both in gas and condensed phases (like rainwater and snow), and their formation via atmospheric nitration of phenol demonstrate the importance of studying these compounds for environmental monitoring and understanding air quality impacts (Harrison et al., 2005).
Degradation of Organic Pollutants
Advanced oxidation processes (AOPs) are used for the degradation of persistent organic pollutants, such as acetaminophen, in water. Research into the kinetics, mechanisms, and by-products of AOPs could be relevant to the study of (3-Methyl-4-nitrophenoxy)acetyl chloride as a potential substrate or by-product in environmental remediation efforts (Qutob et al., 2022).
Environmental Fate of Similar Compounds
Understanding the environmental fate, effects, and degradation pathways of chemicals structurally related to (3-Methyl-4-nitrophenoxy)acetyl chloride, such as the lampricide TFM, provides insights into the potential environmental interactions and toxicity of such compounds. Research shows that while TFM has transient environmental effects, its use and degradation in aquatic environments highlight the need for studies on the environmental persistence and toxicity of related chemicals (Hubert, 2003).
Adsorption and Removal of Phenolic Compounds
The study of adsorption behaviors of phenolic compounds on activated carbon can inform the development of purification and pollution remediation technologies. Research on adsorption equilibrium and kinetics could be applied to similar compounds, potentially including (3-Methyl-4-nitrophenoxy)acetyl chloride, for water treatment and environmental protection purposes (Kumar et al., 2007).
特性
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJPZXAJHYGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenoxy)acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)
![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)


![1-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463765.png)

![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)

![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)



